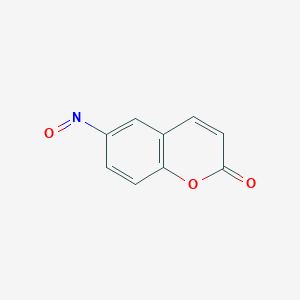
6-硝基-1,2-苯并吡喃酮
概述
描述
6-Nitroso-1,2-benzopyrone is a heterocyclic compound belonging to the class of benzopyrones It is characterized by the presence of a nitroso group (-NO) attached to the benzopyrone structure
科学研究应用
6-Nitroso-1,2-benzopyrone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
6-Nitroso-1,2-benzopyrone exerts its effects by binding to the DNA-recognizing domain of ADP-ribosyltransferase. This binding preferentially destabilizes one of the two zinc finger polypeptide complexes present in the enzyme, leading to a loss of enzymatic activity while still allowing DNA binding . This mechanism is crucial for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in disease processes.
安全和危害
未来方向
A paper titled “A copper-containing oxidase catalyzes C-nitrosation in nitrosobenzamide biosynthesis” mentions that C-nitroso aromatic compounds like 6-Nitroso-1,2-benzopyrone have several bioactivities of medicinal interest . They have been shown to inhibit HIV-1 infection . This suggests potential future directions for the use of 6-Nitroso-1,2-benzopyrone in medical applications, particularly in the treatment of HIV-1 infection .
生化分析
Biochemical Properties
6-Nitroso-1,2-benzopyrone plays a significant role in biochemical reactions by binding to the DNA-recognizing domain of ADP-ribosyltransferase. This interaction preferentially destabilizes one of the two zinc finger polypeptide complexes present in the enzyme, leading to a loss of almost all enzymatic activity while still allowing the enzyme to bind to DNA . This compound also interacts with other biomolecules, such as proteins involved in DNA repair and cell signaling pathways, influencing their function and stability.
Cellular Effects
6-Nitroso-1,2-benzopyrone has been shown to induce apoptosis in tumor cells by inactivating poly(ADP-ribose) polymerase at one zinc-finger site. This inactivation suppresses the proliferation of leukemic and other malignant human cells, leading to cell death . The compound’s apoptotic effect is mediated through the derepression of a calcium/magnesium-dependent endonuclease, which degrades DNA . Additionally, 6-Nitroso-1,2-benzopyrone influences cell signaling pathways and gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 6-Nitroso-1,2-benzopyrone involves its binding to the DNA-recognizing domain of ADP-ribosyltransferase. This binding destabilizes the zinc finger polypeptide complexes, leading to the ejection of zinc ions and subsequent inactivation of the enzyme’s poly(ADP-ribosyl)ation activity . Despite this inactivation, the enzyme retains its ability to bind to DNA, suggesting a complex regulatory role in DNA repair and cell signaling processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitroso-1,2-benzopyrone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 6-Nitroso-1,2-benzopyrone remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of 6-Nitroso-1,2-benzopyrone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor cell proliferation and inducing apoptosis. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Understanding the dosage-dependent effects of 6-Nitroso-1,2-benzopyrone is crucial for its potential therapeutic applications.
Metabolic Pathways
6-Nitroso-1,2-benzopyrone is involved in various metabolic pathways, including those related to DNA repair and cell signaling. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in inhibiting ADP-ribosyltransferase highlights its impact on cellular metabolism and the regulation of DNA repair processes.
Transport and Distribution
Within cells and tissues, 6-Nitroso-1,2-benzopyrone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of 6-Nitroso-1,2-benzopyrone is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Nitroso-1,2-benzopyrone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroso-1,2-benzopyrone typically involves the nitration of 1,2-benzopyrone followed by reduction to form the nitroso derivative. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, followed by reduction using agents such as sodium dithionite or zinc dust in the presence of acetic acid.
Industrial Production Methods
Industrial production of 6-Nitroso-1,2-benzopyrone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Nitroso-1,2-benzopyrone undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Nitro-1,2-benzopyrone derivatives.
Reduction: Amino-1,2-benzopyrone derivatives.
Substitution: Various substituted benzopyrone derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
6-Amino-1,2-benzopyrone: An amino derivative of 1,2-benzopyrone.
6-Nitro-1,2-benzopyrone: A nitro derivative of 1,2-benzopyrone.
1,2-Benzopyrone: The parent compound without any substituents.
Uniqueness
6-Nitroso-1,2-benzopyrone is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its amino and nitro counterparts. The nitroso group allows for specific interactions with biological macromolecules, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
6-nitrosochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDAUGEZTYMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156580 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130506-22-8 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 6-Nitroso-1,2-benzopyrone?
A1: 6-Nitroso-1,2-benzopyrone is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), specifically targeting one of its zinc-finger domains. [] This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair and other cellular processes. []
Q2: How does inhibiting PARP lead to antitumor activity in the case of 6-Nitroso-1,2-benzopyrone?
A2: By inactivating PARP, 6-Nitroso-1,2-benzopyrone prevents the enzyme from keeping a specific endonuclease in its inactive form. [] This endonuclease, once derepressed, initiates DNA degradation, ultimately triggering apoptosis, a programmed cell death pathway. [] This mechanism makes 6-Nitroso-1,2-benzopyrone particularly effective against tumor cells, showcasing its potential as an antitumor agent. []
Q3: Besides its antitumor effects, does 6-Nitroso-1,2-benzopyrone exhibit activity against other diseases?
A3: Research suggests that 6-Nitroso-1,2-benzopyrone also displays antiviral properties. [] While the exact mechanisms behind these effects remain to be fully elucidated, its potential to combat viral infections adds another layer to its therapeutic promise. []
Q4: Has 6-Nitroso-1,2-benzopyrone been explored in high-throughput screening assays to identify its potential in various disease models?
A4: Yes, 6-Nitroso-1,2-benzopyrone was identified in high-throughput screening assays as a potential inhibitor of glioblastoma cell growth and invasion. [, ] These screenings revealed its ability to hinder the proliferation and spread of these aggressive brain cancer cells, highlighting its potential therapeutic value in glioblastoma treatment. [, ]
Q5: What is known about the selectivity of 6-Nitroso-1,2-benzopyrone towards cancer cells compared to normal cells?
A5: While research on 6-Nitroso-1,2-benzopyrone is still ongoing, preliminary studies indicate a degree of selectivity towards cancer cells. Research showed that tumoricidal concentrations of 6-Nitroso-1,2-benzopyrone were relatively harmless to normal bone marrow progenitor cells and had minimal impact on superoxide formation by neutrophil granulocytes. [] This suggests a potential therapeutic window where the compound effectively targets cancer cells while minimizing harm to healthy cells.
Q6: Have any studies investigated the effect of 6-Nitroso-1,2-benzopyrone on the glucocorticoid receptor pathway?
A6: Yes, a study identified 6-Nitroso-1,2-benzopyrone as a potential inhibitor of glucocorticoid receptor (GR) translocation to the nucleus. [] This process, essential for GR function, was disrupted by the compound, suggesting its potential to modulate GR signaling pathways. [] Further research is needed to fully understand the implications of this finding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



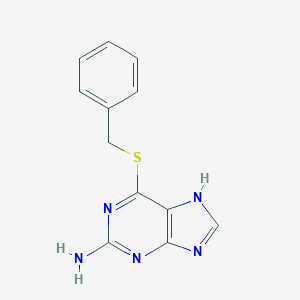
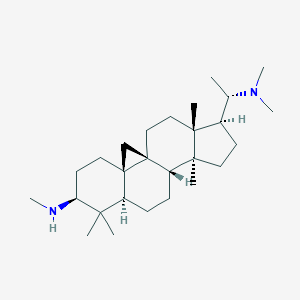
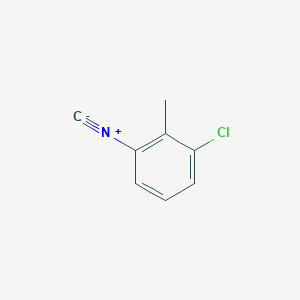
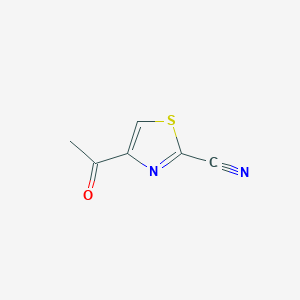
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
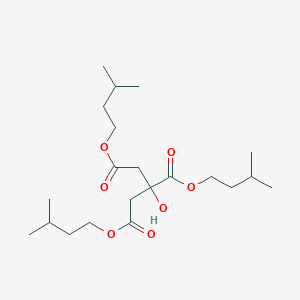


![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
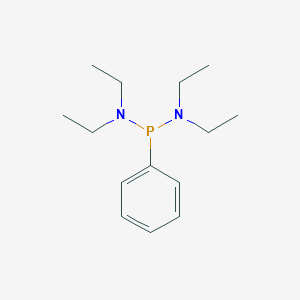
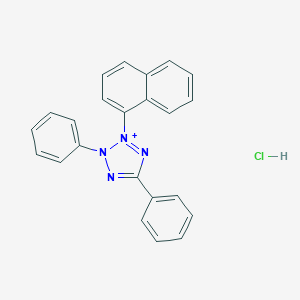
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)